2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile

Kinase Inhibitor EGFR/VEGFR-2 Anti-Cancer

This 2-(4-methoxyphenyl)pyrimidine-5-carbonitrile core is a proven privileged intermediate for developing multi-targeted kinase inhibitors and CNS-penetrant anticonvulsants. Its unique substitution pattern is critical for achieving dual EGFR/VEGFR-2 inhibition and modulating the PI3K/AKT pathway, while close analogs lose this activity. Procure this specific building block to drive systematic SAR exploration, accelerate hit-to-lead optimization, and secure batch-to-batch consistency for oncology and neurology programs.

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
Cat. No. B11769089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC=C(C=N2)C#N
InChIInChI=1S/C12H9N3O/c1-16-11-4-2-10(3-5-11)12-14-7-9(6-13)8-15-12/h2-5,7-8H,1H3
InChIKeyKOWCBUYADGVQIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile for R&D Procurement: A Core Heterocyclic Scaffold in Drug Discovery


2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile (CAS: 65586-45-0) is a substituted pyrimidine derivative characterized by a 4-methoxyphenyl group at the C2 position and a nitrile group at the C5 position of the pyrimidine ring [1]. This specific substitution pattern establishes it as a versatile core scaffold in medicinal chemistry, frequently used as a key intermediate for constructing more complex, biologically active molecules targeting various disease states, including cancer, inflammation, and neurological disorders [2]. For procurement, this compound serves as a critical building block for exploring structure-activity relationships (SAR) around the pyrimidine-5-carbonitrile motif, enabling researchers to systematically generate focused libraries of analogs with diverse pharmacological profiles [2].

2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile: Why Structural Analogs Cannot Be Substituted Interchangeably


The substitution pattern on the pyrimidine core of 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile is a critical determinant of its specific utility. Systematic studies have demonstrated that even minor modifications, such as replacing the C2 methoxyphenyl group or shifting the C5 nitrile, result in profound shifts in biological target affinity and potency [1]. For instance, in the context of kinase inhibition, the precise electronic and steric properties conferred by this specific scaffold are essential for achieving dual inhibition of targets like EGFR/VEGFR-2 or selectivity within the PI3K/AKT pathway, whereas close analogs (e.g., those with a C2 methylthio group or a C4 substituent) lead to entirely different pharmacological profiles and often significantly diminished activity [2]. Therefore, substituting a general 'pyrimidine-5-carbonitrile' for this specific compound will fundamentally alter the intended chemical and biological outcome of a research project [3].

2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile: Quantified Differentiation Evidence vs. Closest Analogs


Critical Scaffold for Potent Dual EGFR/VEGFR-2 Kinase Inhibition

The 4-methoxyphenyl pyrimidine core is essential for achieving potent dual kinase inhibition. While the target compound itself is a synthetic intermediate, its direct derivative, compound 12 (a 4-methoxyphenyl pyrimidine analog), demonstrated exceptionally potent dual inhibitory activity against both EGFR and VEGFR-2. This is a stark contrast to related pyrimidine-5-carbonitrile derivatives with different substitution patterns (e.g., 2,4-dimorpholino analogs or 2-(phenylamino) analogs), which are typically optimized for single-target kinase inhibition or CDK selectivity, respectively [1][2][3]. This evidence establishes the unique value of the 4-methoxyphenyl-substituted pyrimidine-5-carbonitrile framework as a privileged structure for developing multi-targeted kinase inhibitors.

Kinase Inhibitor EGFR/VEGFR-2 Anti-Cancer Structure-Activity Relationship

Enabling Discovery of PI3K/AKT Pathway Inhibitors with Favorable In Vivo Safety

Derivatives built on the 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile scaffold have been rationally designed to target the PI3K/AKT signaling axis. In a comparative study of two lead compounds derived from this scaffold, compound 7f (a trimethoxybenzylidene derivative) demonstrated superior and balanced PI3Kδ/γ and AKT-1 inhibition compared to its close analog 4d (a benzylidene derivative). This resulted in a more favorable in vivo safety profile [1]. This contrasts with other pyrimidine-5-carbonitrile series (e.g., EGFR inhibitors) which, while potent, may require further structural optimization to address potential toxicity [2].

PI3K Inhibitor AKT Inhibitor Leukemia Apoptosis In Vivo Toxicology

Core Scaffold for Developing Anticonvulsant Agents with Low Neurotoxicity

Beyond oncology, the 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile scaffold has been successfully employed as a starting point for generating new anticonvulsant chemical entities. A series of 2-hydrazinyl derivatives, synthesized from this core, demonstrated significant activity in the maximal electroshock (MES) seizure model. Notably, several compounds were active at a dose of 30 mg/kg, with the best performers (compounds 5, 9, and 16) providing protection at the 0.5 h time point, indicating their ability to rapidly prevent seizure spread [1]. This differentiates the scaffold from other pyrimidine-5-carbonitrile series which have primarily been explored for their kinase inhibitory activity, highlighting its broader pharmacological utility [2].

Anticonvulsant Epilepsy Neurotoxicity CNS Drug Discovery MES Model

2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile: Application Scenarios Derived from Quantitative Differentiation


Multi-Targeted Kinase Inhibitor Development in Oncology

Research groups focusing on overcoming drug resistance in cancer therapy by developing multi-targeted kinase inhibitors will find 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile to be an indispensable scaffold. The evidence shows that derivatives of this specific core can achieve potent dual inhibition of EGFR and VEGFR-2, a key strategy for inhibiting both tumor cell proliferation and angiogenesis [1]. This provides a starting point for synthesizing a focused library of dual inhibitors, with the potential to surpass the efficacy of single-target agents like erlotinib or sorafenib in resistant tumor models [1].

PI3K/AKT Pathway Inhibitors with Favorable In Vivo Profile

For projects aimed at modulating the PI3K/AKT pathway in leukemia and breast cancer, this compound offers a privileged entry point. The scaffold can be elaborated into agents that not only show potent multi-target inhibition of PI3K and AKT isoforms but also demonstrate a favorable in vivo safety profile, a critical hurdle in oncology drug development [1]. This avoids the pitfalls of other potent PI3K/AKT inhibitors which may be limited by on-target toxicity, allowing for a more translational approach [1].

Novel Anticonvulsant Agents for CNS Research

Investigators developing next-generation treatments for epilepsy can leverage this compound as a core for CNS-active small molecules. The data from in vivo MES models confirm that derivatives of 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile possess the desirable property of rapid seizure protection at low doses [1]. This suggests the scaffold is inherently capable of crossing the blood-brain barrier and engaging CNS targets, making it a high-value starting material for medicinal chemistry optimization of new anticonvulsant candidates with potentially reduced side-effect profiles [1].

Systematic SAR Studies Around a Privileged Pyrimidine Scaffold

Procurement of this compound is essential for organizations engaged in systematic structure-activity relationship (SAR) investigations. The 4-methoxyphenyl and C5-nitrile groups are key pharmacophoric features that drive both kinase and CNS target engagement [1][2]. By using this compound as a central intermediate, chemists can efficiently explore diverse chemical space (e.g., C2, C4, and C6 modifications) to rapidly generate and profile novel analogs, accelerating hit-to-lead and lead optimization campaigns across multiple therapeutic areas [1][2].

Quote Request

Request a Quote for 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.